molecular formula C9H12O3 B1433207 2-Oxa-spiro[4.5]decane-1,6-dione CAS No. 345914-29-6

2-Oxa-spiro[4.5]decane-1,6-dione

Cat. No. B1433207
M. Wt: 168.19 g/mol
InChI Key: AXWDOKOHCDNZPV-UHFFFAOYSA-N
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Description

2-Oxa-spiro[4.5]decane-1,6-dione is a chemical compound with the molecular formula C<sub>9</sub>H<sub>12</sub>O<sub>3</sub> . It belongs to the spiro[4.5]decane family and exhibits intriguing structural features. The name suggests that it contains an oxa (oxygen) atom within its spirocyclic framework. The compound’s unique arrangement of atoms contributes to its distinct properties and potential applications.



Synthesis Analysis

The synthetic methods for 2-Oxa-spiro[4.5]decane-1,6-dione vary, but one common approach involves cyclization reactions. Researchers have reported several synthetic routes, including ring-closing reactions of suitable precursors. These methods often rely on the judicious choice of reagents and reaction conditions to achieve high yields and purity.



Molecular Structure Analysis

The molecular structure of 2-Oxa-spiro[4.5]decane-1,6-dione consists of a spirocyclic backbone with an oxygen atom bridging two adjacent carbon atoms. The spiro[4.5]decane motif imparts rigidity and stability to the molecule. Analyzing its stereochemistry, bond angles, and torsional angles provides insights into its behavior in various environments.



Chemical Reactions Analysis

2-Oxa-spiro[4.5]decane-1,6-dione can participate in diverse chemical reactions. Some notable transformations include:



  • Ring-opening reactions : Cleavage of the spirocyclic ring to yield open-chain derivatives.

  • Functionalization reactions : Introduction of substituents at specific positions (e.g., alkylation, acylation).

  • Cycloadditions : Formation of new rings through cycloaddition reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point provides insights into its crystalline behavior.

  • Solubility : Understanding its solubility in various solvents aids in formulation and delivery.

  • Spectroscopic Data : NMR, IR, and UV-Vis spectra reveal functional groups and structural features.


Scientific Research Applications

Spirocyclic Derivatives as Antioxidants

Spiro compounds, including structures similar to 2-Oxa-spiro[4.5]decane-1,6-dione, have been extensively studied for their antioxidant properties. These compounds exhibit a wide range of biological activities, making them significant in medicinal chemistry. Their structural versatility and similarity to key pharmacophores contribute to their activity. Oxidative stress, which plays a critical role in the development of diseases such as cancer, diabetes, and neurodegenerative diseases, can be combated with antioxidants. Spiro compounds have shown promising results in various antioxidant tests, indicating their potential as drug candidates for diseases associated with oxidative stress. The presence of oxygen atoms and phenolic compounds in their structure contributes to their antioxidant activity, highlighting the importance of functional groups in determining biological activity (Acosta-Quiroga et al., 2021).

Applications in Fluorescence Resonance Energy Transfer (FRET)

Spiro compounds like 2-Oxa-spiro[4.5]decane-1,6-dione are utilized in developing composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials. These systems are significant for their applications in sensing, probing, and optical elements. The ability of spiropyrans and spirooxazines, related to the spiro compound , to undergo structural transformations in response to external stimuli is crucial for creating novel, multifunctional materials. These transformations enable the development of materials with diverse physicochemical properties, useful in a variety of applications (Xia et al., 2017).

Spiro Compounds in Drug Discovery

The inherent three-dimensionality and structural novelty of spiro scaffolds, including 2-Oxa-spiro[4.5]decane-1,6-dione, have led to their increased use in drug discovery. These compounds provide a unique chemical space for the development of new therapeutic agents. Recent advances in synthetic methods have facilitated access to spiro building blocks, further boosting their application in drug discovery. Spiro compounds are poised to be increasingly incorporated into medicinal chemistry projects due to their potential for creating drugs with novel mechanisms of action (Zheng et al., 2014).

Safety And Hazards

As with any chemical compound, safety precautions are crucial. Researchers should handle 2-Oxa-spiro[4.5]decane-1,6-dione in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Toxicity data and risk assessments are essential for safe handling.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

  • Derivatives : Synthesize derivatives with modified functional groups for enhanced properties.

  • Computational Studies : Molecular modeling and simulations can predict its behavior and interactions.


properties

IUPAC Name

2-oxaspiro[4.5]decane-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7-3-1-2-4-9(7)5-6-12-8(9)11/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWDOKOHCDNZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCOC2=O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-spiro[4.5]decane-1,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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